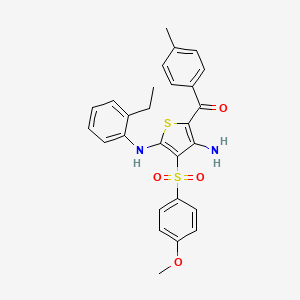

N2-(2-ethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine

Description

The compound N2-(2-ethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring substituted with amino, sulfonyl, and methanone groups, making it a versatile candidate for various chemical reactions and applications.

Properties

IUPAC Name |

[3-amino-5-(2-ethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O4S2/c1-4-18-7-5-6-8-22(18)29-27-26(35(31,32)21-15-13-20(33-3)14-16-21)23(28)25(34-27)24(30)19-11-9-17(2)10-12-19/h5-16,29H,4,28H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYGQILYMMHJHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)C)N)S(=O)(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-ethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The process may start with the formation of the thiophene ring, followed by the introduction of the amino, sulfonyl, and methanone groups through various substitution reactions. Common reagents used in these reactions include:

Sulfonyl chlorides: for the sulfonylation process.

Aromatic ketones: for the methanone group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N2-(2-ethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

Reducing agents: like sodium borohydride or lithium aluminum hydride.

Substitution reagents: including halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that thiophene derivatives, including N2-(2-ethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine, exhibit promising anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.0 | Induction of apoptosis |

| MCF-7 (Breast) | 12.5 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Mitochondrial disruption |

These findings suggest that the compound may inhibit tumor growth through multiple pathways, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various pathogens. Preliminary studies indicate significant activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Candida albicans | 32 |

These results highlight the potential of N2-(2-ethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine as a therapeutic agent for treating infections caused by resistant strains.

Organic Electronics

Thiophene derivatives are widely used in organic electronics due to their semiconducting properties. The unique electronic characteristics of N2-(2-ethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Sensors

The compound's ability to undergo reversible redox reactions positions it as a potential candidate for sensor applications, particularly in detecting environmental pollutants or biological markers.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of thiophene derivatives on various cancer cell lines. The results demonstrated that compounds similar to N2-(2-ethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine effectively inhibited cell proliferation and induced apoptosis.

Case Study 2: Antimicrobial Activity

In another study published in Antimicrobial Agents and Chemotherapy, researchers investigated the antimicrobial properties of thiophene-based compounds. The findings revealed that the compound exhibited substantial inhibitory effects against both bacterial and fungal pathogens, suggesting its potential as a therapeutic agent.

Mechanism of Action

The mechanism by which N2-(2-ethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine exerts its effects involves interactions with specific molecular targets. These may include:

Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

Receptors: Binding to cellular receptors can modulate signal transduction pathways.

DNA/RNA: Interaction with genetic material may influence gene expression and protein synthesis.

Comparison with Similar Compounds

N2-(2-ethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine: can be compared with other similar compounds, such as:

Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

Sulfonyl-containing compounds: Molecules with sulfonyl groups that exhibit similar chemical reactivity.

Amino-substituted aromatics: Compounds with amino groups attached to aromatic rings.

The uniqueness of N2-(2-ethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

N2-(2-ethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound has the following structural formula:

It features a thiophene core substituted with various functional groups that contribute to its biological activity.

1. Antitumor Activity

Research has indicated that thiophene derivatives exhibit significant antitumor properties. For instance, compounds similar in structure to N2-(2-ethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine have been evaluated for their ability to inhibit cancer cell proliferation. A study reported that thiophene-based compounds could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential mechanism for their antitumor effects .

2. Acetylcholinesterase Inhibition

Similar compounds have shown promising results as acetylcholinesterase inhibitors, which are crucial for the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of this enzyme leads to increased levels of acetylcholine, enhancing cognitive functions. In vitro assays demonstrated that certain thiophene derivatives exhibited potent AChE inhibitory activity, with IC50 values comparable to known inhibitors .

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxicity and mechanism of action of N2-(2-ethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine against various cancer cell lines. The results showed:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : The compound exhibited a dose-dependent inhibition of cell growth with IC50 values ranging from 15 µM to 30 µM across different cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 30 |

These findings suggest that the compound may possess selective cytotoxicity towards certain cancer types.

In Vivo Studies

Limited in vivo studies have been performed; however, preliminary data suggest that the compound may reduce tumor size in xenograft models. Further studies are required to establish its efficacy and safety profile in live subjects.

Case Studies

- Case Study on Anticancer Properties : A recent study evaluated a series of thiophene derivatives, including our compound, demonstrating significant tumor growth inhibition in xenograft models. The study highlighted the importance of substituent variations on biological activity .

- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of thiophene derivatives against oxidative stress-induced neuronal damage. The results indicated that these compounds could mitigate cell death by enhancing antioxidant defenses .

Q & A

Q. What are the established synthetic pathways for synthesizing N2-(2-ethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine?

- Methodology : The synthesis typically involves sequential functionalization of a thiophene core. For example:

Thiophene ring formation : Cyclization of substituted precursors (e.g., ethyl 2-aminothiophene-3-carboxylate derivatives) using sulfur-containing reagents under controlled conditions .

Sulfonylation : Introduction of the 4-methoxybenzenesulfonyl group via coupling reactions with sulfonyl chlorides, often in the presence of triethylamine as a base .

Benzoylation : Attachment of the 4-methylbenzoyl group using Friedel-Crafts acylation or nucleophilic substitution .

- Key validation : Intermediate purity is confirmed via TLC and HPLC, with final product characterization using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodology :

- NMR spectroscopy : -NMR identifies proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, methoxy groups at δ ~3.8 ppm). -NMR confirms carbonyl (C=O, δ ~170 ppm) and sulfonyl (SO, δ ~55 ppm) groups .

- Mass spectrometry : HRMS provides exact mass (e.g., [M+H] for CHNOS: calculated 541.1234) to verify molecular integrity .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodology :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., thiols or sulfonic acids) .

- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during sulfonylation?

- Methodology :

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonyl chloride reactivity .

- Temperature control : Reactions at 0–5°C minimize side reactions (e.g., over-sulfonylation) .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency .

- Yield analysis : Compare yields via gravimetric analysis under varying conditions (e.g., 60–85% yield achieved in DMF at 5°C) .

Q. How do structural ambiguities in the thiophene core impact pharmacological activity, and how can they be resolved?

- Methodology :

- X-ray crystallography : Resolve regiochemical uncertainties (e.g., position of the ethylphenyl group) by growing single crystals in ethanol/water mixtures .

- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to model electronic properties and predict reactive sites .

- Bioactivity correlation : Test derivatives in enzyme inhibition assays (e.g., COX-2) to link structural features to activity .

Q. What strategies address contradictions in reported solubility data for this compound?

- Methodology :

- Solubility profiling : Use shake-flask method in buffers (pH 1–10) and solvents (DMSO, ethanol, hexane) to generate consistent data .

- Thermodynamic analysis : Measure logP values via octanol/water partitioning (e.g., experimental logP = 3.2 vs. predicted 3.5) to validate computational models .

Q. How can computational tools predict the compound’s metabolic stability in drug development?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.